2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide
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Overview
Description
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide is a complex organic compound with a molecular formula of C27H37Cl2NO3 . This compound is known for its unique chemical structure, which includes multiple functional groups such as phenoxy, dichloro, and hydroxy groups. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide involves multiple steps. The starting materials typically include 2,4-bis(tert-pentyl)phenol and 3,5-dichloro-2-hydroxy-p-toluidine. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloro groups can be reduced to form the corresponding dechlorinated products.
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dichloro groups may produce dechlorinated derivatives .
Scientific Research Applications
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-2-hydroxy-p-tolyl)butyramide
- 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
94109-73-6 |
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Molecular Formula |
C35H44Cl2N2O5 |
Molecular Weight |
643.6 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[2-(3,5-dichloro-2-hydroxy-4-methylanilino)-2-oxoethoxy]phenyl]butanamide |
InChI |
InChI=1S/C35H44Cl2N2O5/c1-9-28(44-29-17-12-22(34(5,6)10-2)18-25(29)35(7,8)11-3)33(42)38-23-13-15-24(16-14-23)43-20-30(40)39-27-19-26(36)21(4)31(37)32(27)41/h12-19,28,41H,9-11,20H2,1-8H3,(H,38,42)(H,39,40) |
InChI Key |
YISSXYXYPLFKGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
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